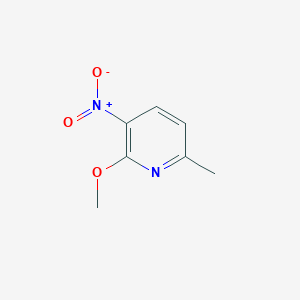

2-Methoxy-6-methyl-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-4-6(9(10)11)7(8-5)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDZEAXDQIARMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548690 | |

| Record name | 2-Methoxy-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112163-03-8 | |

| Record name | 2-Methoxy-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Methoxy-2-methyl-3-nitropyridine (CAS: 5467-69-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-methyl-3-nitropyridine is a substituted pyridine derivative that serves as a valuable building block in organic and medicinal chemistry. Its unique arrangement of a methoxy group, a methyl group, and a nitro group on the pyridine ring imparts a specific reactivity profile, making it a key intermediate in the synthesis of more complex heterocyclic systems.[1] Nitropyridines, as a class of compounds, are widely recognized for their utility in developing molecules with a range of biological activities, including potential antitumor, antiviral, and antimicrobial properties.[1][2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 6-Methoxy-2-methyl-3-nitropyridine, with a focus on its practical use in research and development.

Physicochemical Properties

6-Methoxy-2-methyl-3-nitropyridine is typically a solid at room temperature.[3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 5467-69-6 | [3][4][5] |

| Molecular Formula | C₇H₈N₂O₃ | [3][5][6] |

| Molecular Weight | 168.15 g/mol | [3][5][6] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [3][6] |

| InChI Key | GSJQJZOENXJWIP-UHFFFAOYSA-N | [3][5] |

| SMILES | CC1=C(C=CC(=N1)OC)[O-] | [6] |

Synthesis and Mechanism

The reaction mechanism for the nitration of an activated pyridine ring involves electrophilic aromatic substitution. The pyridine ring is generally less reactive than benzene towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the presence of electron-donating groups, such as the methyl and methoxy groups in the precursor, activates the ring towards nitration. The directing effects of these substituents guide the incoming nitro group to the 3-position.

A general workflow for such a synthesis is depicted below:

Caption: Generalized synthetic workflow for the preparation of 6-Methoxy-2-methyl-3-nitropyridine.

Spectroscopic Characterization

Accurate structural elucidation of 6-Methoxy-2-methyl-3-nitropyridine is crucial for its use in synthesis. While a comprehensive, publicly available assigned spectrum is limited, data for structurally similar compounds and computational predictions provide a basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as singlets for the methyl and methoxy groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atoms attached to the electron-withdrawing nitro group and the electron-donating methoxy group will show characteristic downfield and upfield shifts, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight of the compound. For 6-Methoxy-2-methyl-3-nitropyridine, the expected molecular ion peak [M]⁺ would be at m/z 168.15.[5]

Reactivity and Applications in Synthesis

The reactivity of 6-Methoxy-2-methyl-3-nitropyridine is largely dictated by the interplay of its functional groups. The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr).[8] The nitro group itself is a versatile functional handle that can be readily reduced to an amino group, opening up a wide range of subsequent chemical transformations.

Key Reactions and Transformations:

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductions (e.g., SnCl₂/HCl, Fe/AcOH). This transformation yields 6-methoxy-2-methylpyridin-3-amine, a key intermediate for the synthesis of fused heterocyclic systems and other complex molecules. The synthesis of 2,3-diamino-6-methoxypyridine, a related compound, proceeds through the reduction of an analogous nitropyridine precursor.[9]

-

Nucleophilic Aromatic Substitution (SNAr): Although the methoxy group is not a classic leaving group, under certain conditions, SNAr reactions can occur at the position it occupies, or at other positions on the ring activated by the nitro group. The reactivity of nitropyridines in SNAr reactions is a well-established principle in heterocyclic chemistry.[8][10]

Role in Medicinal Chemistry

Nitropyridines are crucial precursors in the synthesis of a wide array of biologically active molecules.[2][11] 6-Methoxy-2-methyl-3-nitropyridine serves as a scaffold that can be elaborated to generate novel compounds for drug discovery programs.[1] Its derivatives have been investigated for a variety of therapeutic applications.

The general workflow for utilizing this compound in medicinal chemistry is illustrated below:

Caption: Application of 6-Methoxy-2-methyl-3-nitropyridine in the synthesis of bioactive molecules.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 6-Methoxy-2-methyl-3-nitropyridine. It is irritating to the mucous membranes and upper respiratory tract.[12]

Hazard Identification:

-

Acute Effects: May be harmful by ingestion and inhalation. It is an irritant.[12]

-

Exposure: Avoid breathing dust or vapor. Do not get in eyes, on skin, or on clothing.[12]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear protective safety goggles.[12]

-

Hand Protection: Wear chemical-resistant gloves.[12]

-

Skin and Body Protection: Wear protective clothing and chemical-resistant boots.[12]

-

Respiratory Protection: Use only in a chemical fume hood.[12]

Handling and Storage:

-

Handling: Use caution when handling and limit exposure. Ensure adequate ventilation.[12]

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[12]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][12][13][14]

Conclusion

6-Methoxy-2-methyl-3-nitropyridine is a synthetically versatile building block with significant potential in the development of novel chemical entities, particularly in the field of medicinal chemistry. Its well-defined reactivity, centered around the nitro group and the substituted pyridine core, allows for its strategic incorporation into complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers aiming to leverage its utility in their synthetic endeavors. As with any chemical substance, adherence to strict safety protocols is paramount to ensure safe handling and use in the laboratory.

References

- 6-Methoxy-2-methyl-3-nitropyridine. CymitQuimica. (n.d.). Retrieved from https://www.cymitquimica.com/6-methoxy-2-methyl-3-nitropyridine-in-da003n9e

- Safety Data Sheet: 6-Methoxy-2-methyl-3-nitropyridine. Matrix Scientific. (2017, February 15). Retrieved from https://www.

- Safety Data Sheet: 6-Methoxy-2-methyl-3-nitropyridine. ChemScene. (n.d.). Retrieved from https://www.chemscene.com/Upload/MSDS/CS-0082350_6-Methoxy-2-methyl-3-nitropyridine_MSDS.pdf

- Supplementary Information File. (n.d.). Retrieved from https://www.mdpi.com/1422-0067/20/19/4899/s1

- 2-METHOXY-5-NITRO-6-PICOLINE SDS, 5467-69-6 Safety Data ... Echemi. (n.d.). Retrieved from https://www.echemi.com/sds/2-methoxy-5-nitro-6-picoline-cas-5467-69-6.html

- 6-Methoxy-2-methyl-3-nitropyridine. PubChem. (n.d.). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/230475

- Safety Data Sheet: 6-Methoxy-2-methyl-3-nitropyridine. AK Scientific, Inc. (n.d.). Retrieved from https://www.aksci.com/sds/118053_SDS.pdf

- A Comparative Spectroscopic Analysis of 6-Methoxy-2-nitropyridin-3-amine and Its Isomers. Benchchem. (n.d.). Retrieved from https://www.benchchem.com/product/b049633/technical-manual/a-comparative-spectroscopic-analysis-of-6-methoxy-2-nitropyridin-3-amine-and-its-isomers

- Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel, Switzerland), 18(5), 692. Retrieved from https://www.mdpi.com/1424-8247/18/5/692

- Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. ResearchGate. (n.d.). Retrieved from https://www.researchgate.

- Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. Retrieved from https://www.researchgate.net/publication/40430510_Nitropyridines_in_the_Synthesis_of_Bioactive_Molecules

- Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). Retrieved from https://www.mdpi.com/1420-3049/29/11/2493

- 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0196406). NP-MRD. (n.d.). Retrieved from https://np-mrd.org/spectra/nmr/1d/1h/NP0196406

- Process for producing 2,3-diamino-6-methoxypyridine. Google Patents. (n.d.). Retrieved from https://patents.google.

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 164-168. (2022). Retrieved from https://pubs.acs.org/doi/10.1021/acs.orglett.1c03960

- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. Retrieved from https://pubmed.ncbi.nlm.nih.gov/40430510/

- Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. ResearchGate. (2025). Retrieved from https://www.researchgate.net/publication/235767710_Synthesis_and_study_of_new_derivatives_of_6-methoxyphenylmethyl-2-nitroaminopyrimidin-43H-one

- Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. ResearchGate. (2025). Retrieved from https://www.researchgate.net/publication/275955609_Synthesis_X-ray_and_spectroscopic_analysis_of_2-hydrazino-6-methyl-4-methoxymethyl-5-nitropyridine-3-carbonitrile

- Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. The Royal Society of Chemistry. (n.d.). Retrieved from https://www.rsc.

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from https://www.cjc.wiley-vch.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. (n.d.). Retrieved from https://www.organic-chemistry.org/nmr/13cnmr-1.htm

- 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR spectrum. ChemicalBook. (n.d.). Retrieved from https://www.chemicalbook.com/spectrum/38533-61-8_1HNMR.htm

- 2-Methoxy-6-methyl-3-nitropyridine. Benchchem. (n.d.). Retrieved from https://www.benchchem.com/product/b049633

- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. (n.d.). Retrieved from https://www.mdpi.com/1422-8599/24/1/1/pdf

- Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/figure/Synthesis-of-6-methoxy-2-methylquinoline-3a_tbl1_304533035

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. (n.d.). Retrieved from https://www.atlantis-press.com/proceedings/emcm-16/25867204

- 2-Chloro-6-methoxy-3-nitropyridine 98 38533-61-8. Sigma-Aldrich. (n.d.). Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/641888

- 6-Methoxy-2-methyl-3-nitropyridine. ChemScene. (n.d.). Retrieved from https://www.chemscene.com/products/6-Methoxy-2-methyl-3-nitropyridine-CS-0082350.html

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace. (n.d.). Retrieved from https://typeset.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. (n.d.). Retrieved from https://www.mdpi.com/1420-3049/26/1/169

- Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568910/

- 2-Methoxypyridine(1628-89-3) 13C NMR spectrum. ChemicalBook. (n.d.). Retrieved from https://www.chemicalbook.com/spectrum/1628-89-3_13CNMR.htm

- 2-Methoxy-6-methylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. (n.d.). Retrieved from https://spectrabase.com/spectrum/KgakPAKbpAk

Sources

- 1. benchchem.com [benchchem.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

- 3. 6-Methoxy-2-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR [m.chemicalbook.com]

- 8. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]

- 9. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. matrixscientific.com [matrixscientific.com]

- 13. echemi.com [echemi.com]

- 14. aksci.com [aksci.com]

An In-Depth Technical Guide to 2-Methoxy-6-methyl-3-nitropyridine (CAS: 5467-69-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methoxy-6-methyl-3-nitropyridine, a key heterocyclic building block. The document details its physicochemical properties, a validated synthesis protocol, spectral characterization, key applications in research and development, and essential safety and handling guidelines. As a substituted nitropyridine, this compound serves as a versatile precursor for the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Core Molecular Attributes and Physicochemical Properties

This compound, also known by its IUPAC name 6-Methoxy-2-methyl-3-nitropyridine and synonym 6-Methoxy-3-nitro-2-picoline , is a niche chemical intermediate valued for the specific reactivity conferred by its trifunctionalized pyridine core.[1][2] The strategic placement of an electron-donating methoxy group, a methyl group, and a potent electron-withdrawing nitro group makes it a valuable scaffold for further chemical elaboration.

The fundamental properties of this compound are summarized in the table below, compiled from reliable chemical supplier and database sources.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [2] |

| CAS Number | 5467-69-6 | [1] |

| Appearance | Solid (typically yellow to brown) | [1] |

| Purity | ≥98% (typical commercial grade) | [1] |

| Solubility | Soluble in organic solvents | [3] |

| Storage | Recommended storage at 2-8°C | [4] |

Synthesis and Mechanism

The preparation of this compound is most effectively achieved via the direct nitration of its precursor, 2-methoxy-6-methylpyridine. This electrophilic aromatic substitution is a standard and reliable method for introducing a nitro group onto the pyridine ring.

Plausible Synthetic Pathway

The reaction proceeds by treating 2-methoxy-6-methylpyridine with a potent nitrating agent, such as a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Nitration of an Analogous Substrate

Protocol adapted from the synthesis of 3-methoxy-2-methyl-6-nitropyridine[5]:

-

Preparation: In a flask equipped with a stirrer and thermometer, cool a mixture of 3 mL of concentrated sulfuric acid and 3 mL of fuming nitric acid in an ice bath.

-

Addition of Substrate: Slowly add 0.5 g of 2-methoxy-6-methylpyridine to the cold, stirring acid mixture over a period of 5 minutes, ensuring the temperature remains low.

-

Reaction: Allow the mixture to warm to room temperature and then heat at 55-60°C for approximately 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and carefully pour it into 35 mL of ice-water.

-

Isolation: Stir the resulting aqueous mixture for 2 hours to allow for complete precipitation of the product. Collect the precipitate by filtration and dry thoroughly to yield the final product.

This self-validating system relies on the significant difference in polarity between the starting material and the nitrated product, allowing for straightforward monitoring by TLC and isolation via precipitation.

Analytical Characterization

The structural confirmation of this compound relies on standard analytical techniques, including NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, published spectra for this exact compound are scarce, the expected chemical shifts can be predicted based on established principles for substituted pyridines.[6]

-

¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) protons typically around 3.8-4.0 ppm, and a singlet for the methyl (-CH₃) protons.

-

¹³C NMR: The carbon spectrum will show seven distinct resonances. The methoxy carbon typically appears around 55 ppm.[7] The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the three different substituents.

Mass Spectrometry (MS)

Mass spectrometry data from the National Institute of Standards and Technology (NIST) database confirms the molecular weight of the compound.[2]

-

Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 168, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns may involve the loss of the nitro group (-NO₂, 46 amu) or a methyl radical from the methoxy group (-CH₃, 15 amu).

| Data Type | Expected Value/Observation | Source(s) |

| ¹H NMR (Predicted) | Signals for 2 aromatic H, 1 methoxy (singlet, ~3.9 ppm), 1 methyl (singlet) | [6] |

| ¹³C NMR (Predicted) | 7 distinct carbon signals; Methoxy C ~55 ppm | [7] |

| Mass Spec (GC-MS) | Molecular Ion (M⁺) at m/z = 168 | [2] |

Applications in Drug Discovery and Organic Synthesis

This compound is a strategic intermediate, primarily utilized for its potential to be converted into corresponding amino-pyridines through the reduction of the nitro group. This transformation is a gateway to a wide range of further functionalization.

Role as a Synthetic Precursor

The nitro group is a versatile functional handle. Its reduction to an amine is a critical step in the synthesis of many biologically active molecules. This resulting 3-amino-6-methoxy-2-methylpyridine can then undergo a variety of reactions, including:

-

Amide bond formation: Coupling with carboxylic acids to form amides.

-

Diazotization: Conversion to a diazonium salt, which can be displaced by a wide range of nucleophiles.

-

Buchwald-Hartwig amination: Cross-coupling reactions to form more complex amines.

A key example of the utility of a related compound, 2-amino-6-methoxy-3-nitropyridine, is its role as a precursor in the synthesis of 2,3-diamino-6-methoxypyridine, which is an important intermediate for hair dye compositions and in the synthesis of fused imidazole derivatives.[8] This highlights the industrial relevance of this class of substituted nitropyridines.

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on data for structurally similar nitropyridine derivatives, such as 2-amino-6-methoxy-3-nitropyridine and 3-hydroxy-6-methyl-2-nitropyridine, a set of authoritative handling precautions can be established.[9][10]

Hazard Identification (Inferred)

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[9]

-

Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[9]

-

Acute Toxicity: May be harmful if swallowed.[9]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[10]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[10]

-

Stability: The product is stable under normal storage conditions.[10]

References

- Benchchem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine | 5467-69-6.

- Supplementary Information File. (n.d.). Journal of Pharmaceutical and Pharmacological Sciences.

-

PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Safety Data Sheet: 2-Amino-6-methoxy-3-nitropyridine. (2025). Thermo Fisher Scientific.

-

PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. National Library of Medicine. Retrieved from [Link]

- ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile.

- Safety Data Sheet: 3-Hydroxy-6-methyl-2-nitropyridine. (2024). Thermo Fisher Scientific.

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

- Sigma-Aldrich. (2025).

- Angene Chemical. (2024).

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

PrepChem. (n.d.). Synthesis of 3-methoxy-2-methyl-6-nitropyridine. Retrieved from [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. National Library of Medicine. Retrieved from [Link]

- ResearchGate. (2025). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one.

-

Royal Society of Chemistry. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. Retrieved from [Link]

- Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- Semantic Scholar. (n.d.). Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl).

-

PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine.

- Santa Cruz Biotechnology. (n.d.). 2-Amino-4′-bromoacetophenone hydrochloride, CAS 5467-72-1.

- Sigma-Aldrich. (n.d.). 2-Amino-4-bromoacetophenone 96 5467-72-1.

- Ambeed. (n.d.). 22280-60-0 | 6-Chloro-2-methyl-3-nitropyridine.

- Ambeed. (n.d.). 28489-45-4 | 6-Hydroxy-3-nitro-2-picoline.

Sources

- 1. 6-Methoxy-2-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]

- 2. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-6-methoxy-3-nitropyridine | Chemical Properties, Uses, Safety Data & Synthesis - Reliable China Supplier [pipzine-chem.com]

- 4. angenechemical.com [angenechemical.com]

- 5. nbinno.com [nbinno.com]

- 6. acdlabs.com [acdlabs.com]

- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

"2-Methoxy-6-methyl-3-nitropyridine" chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Methoxy-6-methyl-3-nitropyridine

This document provides a comprehensive technical overview of this compound, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide synthesizes core chemical data, proven experimental protocols, and field-proven insights into its reactivity and potential applications. We will explore its molecular structure, spectroscopic signature, synthetic pathways, and its role as a versatile building block for more complex bioactive molecules.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine core functionalized with three key substituents: a methoxy group at the 2-position, a nitro group at the 3-position, and a methyl group at the 6-position. This specific arrangement of electron-donating (methoxy, methyl) and electron-withdrawing (nitro) groups establishes a unique electronic profile that dictates its chemical behavior and synthetic utility.

Nomenclature and Structural Attributes

-

IUPAC Name: 6-methoxy-2-methyl-3-nitropyridine[1]

-

Common Synonyms: 6-Methoxy-3-nitro-2-picoline, 2-Methoxy-5-nitro-6-picoline[1][2]

The interplay of the substituents is critical. The powerful electron-withdrawing nitro group significantly decreases electron density in the pyridine ring, particularly at the ortho and para positions. This effect is partially counterbalanced by the electron-donating methoxy and methyl groups, making the molecule an interesting substrate for various chemical transformations.

Physicochemical Data Summary

The physical properties of this compound are essential for its handling, storage, and use in reactions. The data below has been consolidated from supplier technical sheets and chemical databases.

| Property | Value | Source |

| Appearance | Solid | [2] |

| Purity | ≥98% (Typical) | [2] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| Molecular Formula | C₇H₈N₂O₃ | [1][2] |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water is expected based on its structure.[3] | |

| Storage | Store in a cool, dry, and well-ventilated place. | [4] |

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of this compound requires a multi-faceted analytical approach. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system where each technique corroborates the structural features identified by the others.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy groups. We would anticipate two doublets in the aromatic region for the two coupled protons on the pyridine ring, a singlet around 3.9-4.1 ppm for the methoxy (-OCH₃) protons, and another singlet around 2.5-2.7 ppm for the methyl (-CH₃) protons. The exact chemical shifts are influenced by the electronic environment created by the nitro group.

-

¹³C NMR : The carbon NMR spectrum should reveal seven distinct carbon signals. The carbon atom attached to the nitro group (C3) would be significantly downfield. Spectroscopic data for the parent compound, 2-methoxy-6-methylpyridine, can serve as a reference for assigning the carbon signals of the pyridine ring and the substituents.[5]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is crucial for confirming the presence of key functional groups. Strong characteristic absorption bands are expected for the nitro group (NO₂), typically appearing as two distinct peaks around 1520-1560 cm⁻¹ (asymmetric stretching) and 1345-1385 cm⁻¹ (symmetric stretching). Additional key peaks would include C-H stretching from the aromatic and aliphatic groups, C=N and C=C stretching vibrations from the pyridine ring, and C-O stretching from the methoxy group.[6][7]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight of 168.15. High-resolution mass spectrometry (HRMS) can further validate the elemental composition (C₇H₈N₂O₃).

Synthesis and Purification

The synthesis of substituted nitropyridines is a well-established area of organic chemistry.[8] For this compound, a logical and efficient approach is the direct nitration of the commercially available precursor, 2-methoxy-6-methylpyridine.

Synthetic Workflow

The diagram below outlines the key stages of the synthesis, from the starting material to the purified final product. This workflow ensures a logical progression and highlights critical quality control checkpoints.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is based on established methods for the nitration of pyridine derivatives.[9]

Materials:

-

2-Methoxy-6-methylpyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (Saturated Solution)

Procedure:

-

Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5°C.

-

Precursor Addition: Slowly add 2-methoxy-6-methylpyridine to the cold sulfuric acid while stirring. Maintain the temperature below 10°C. Causality Insight: This exothermic dissolution must be controlled to prevent degradation of the starting material.

-

Nitration: Slowly add fuming nitric acid dropwise via the dropping funnel. The internal temperature must be strictly maintained between 0°C and 10°C. Expertise & Experience: Careful control of the nitrating agent addition and temperature is paramount to prevent di-nitration and other side reactions, ensuring higher yield and purity of the desired mono-nitro product.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture onto a large beaker of crushed ice. This will precipitate the crude product.

-

Neutralization & Isolation: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. Filter the resulting solid precipitate and wash it thoroughly with cold deionized water.

-

Drying: Dry the crude product under a vacuum.

Protocol: Purification by Recrystallization

Procedure:

-

Select an appropriate solvent system (e.g., ethanol/water or isopropanol).

-

Dissolve the crude product in the minimum amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Validation: Confirm the purity and identity of the final product using the analytical methods described in Section 2.

Chemical Reactivity and Applications

The reactivity of this compound is governed by the electronic properties of its substituents, making it a valuable intermediate. Nitropyridines are widely used as precursors in the synthesis of various biologically active compounds.[8]

Key Transformation: Reduction of the Nitro Group

The most significant reaction for this molecule in drug development is the reduction of the nitro group to an amine. This transformation unlocks a wealth of subsequent chemical modifications.

Caption: Reduction of the nitro group to a versatile amine intermediate.

The resulting 3-amino-2-methoxy-6-methylpyridine is a key building block. The newly formed amino group can readily undergo reactions such as amide bond formation, sulfonylation, or be used in cross-coupling reactions to build more complex molecular architectures, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[8][10]

Applications in Drug Discovery

Substituted aminopyridines are privileged structures in medicinal chemistry. The title compound serves as a precursor to this important class of molecules. Its derivatives have potential applications in developing agents for various diseases. The strategic placement of the methoxy, methyl, and (latent) amino groups allows for fine-tuning of a drug candidate's steric and electronic properties, which is crucial for optimizing target binding, selectivity, and pharmacokinetic profiles.[11]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related nitropyridines provides a strong basis for safe handling procedures.[4][12][13]

-

Hazard Identification :

-

Recommended Handling Procedures :

-

Storage and Stability :

References

- Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine.

-

PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

PrepChem.com. (n.d.). Synthesis of 3-methoxy-2-methyl-6-nitropyridine. Retrieved from [Link]

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem., 91, 38077-38086. Retrieved from [Link] (2016) 38077-38086.pdf

-

SpectraBase. (n.d.). 2-Methoxy-6-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine. Retrieved from [Link]

-

Chemsrc. (2025). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved from [Link]

-

Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Organic Spectroscopy Problems from Previous Years' Exams. Retrieved from [Link]

Sources

- 1. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methoxy-2-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]

- 3. 2-Hydroxy-6-methoxy-3-nitropyridine | Chemical Properties, Uses, Safety Data & Synthesis - Reliable China Supplier [pipzine-chem.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. chempap.org [chempap.org]

- 8. mdpi.com [mdpi.com]

- 9. prepchem.com [prepchem.com]

- 10. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 11. Buy 3-Methoxy-6-methyl-2-nitropyridine | 24015-98-3 [smolecule.com]

- 12. fishersci.com [fishersci.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Methoxy-6-methyl-3-nitropyridine: Pathways, Mechanisms, and Protocols

An In-depth Technical Guide Topic: Synthesis of 2-Methoxy-6-methyl-3-nitropyridine Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a valuable substituted pyridine derivative that serves as a key building block in medicinal chemistry and organic synthesis.[1] Its utility stems from the strategic placement of functional groups—a nucleophilic methoxy group, a methyl group, and an electron-withdrawing nitro group—which allow for diverse downstream chemical modifications. This guide provides a comprehensive overview of the most reliable and strategically sound pathway for its synthesis. We will delve into the mechanistic underpinnings of each reaction step, offer detailed, field-proven experimental protocols, and present a critical analysis of the strategic choices involved. The primary synthesis route discussed proceeds via a robust four-step sequence starting from 2-hydroxy-6-methylpyridine, ensuring high regiochemical control and good overall yields.

Introduction and Strategic Overview

The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern drug discovery. This compound (CAS No. 5467-69-6) is an exemplar of such a scaffold, offering multiple reaction sites for constructing more complex molecular architectures.[1] The nitro group, in particular, not only activates the pyridine ring for certain transformations but can also be reduced to an amino group, opening up a vast chemical space for further derivatization.

A successful synthesis of this target molecule hinges on the precise and controlled introduction of the nitro group at the C3 position and the methoxy group at the C2 position. Direct nitration of 2-methoxy-6-methylpyridine presents significant challenges due to competing directing effects, which can lead to a mixture of isomers and difficult purification.[2] Therefore, a more strategic, multi-step approach is preferred to ensure unambiguous regioselectivity.

The pathway detailed in this guide follows a logical progression:

-

Nitration: Introduction of the nitro group onto a commercially available precursor.

-

Activation: Conversion of a hydroxyl group into a better leaving group (chloride).

-

Substitution: Displacement of the leaving group with the desired methoxy moiety via a Nucleophilic Aromatic Substitution (SNAr) reaction.

This strategy ensures that each functional group is installed in a controlled and predictable manner.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule highlights the key bond formations and strategic precursors. The C-O bond of the methoxy group is identified as the final key connection to be made, pointing to a nucleophilic aromatic substitution reaction.

Caption: Retrosynthetic pathway for this compound.

The Core Synthesis Pathway: A Step-by-Step Guide

This section details the optimized four-step synthesis, providing mechanistic insights and actionable protocols for each transformation.

Step 1: Nitration of 2-Hydroxy-6-methylpyridine

The synthesis begins with the electrophilic nitration of 2-hydroxy-6-methylpyridine. The hydroxyl group is a strong activating, ortho-, para-director, while the pyridine ring itself is electron-deficient. The reaction is typically performed in a strong acid medium.

Reaction Scheme: (2-Hydroxy-6-methylpyridine) + HNO₃ / H₂SO₄ → (2-Hydroxy-6-methyl-3-nitropyridine)

Mechanistic Discussion: Concentrated sulfuric acid serves two critical roles: it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), and it acts as a dehydrating agent, driving the equilibrium towards product formation. The electron-donating hydroxyl group strongly activates the ring towards electrophilic attack, directing the incoming nitronium ion to the positions ortho and para to it. Due to steric hindrance from the adjacent methyl group and the ring nitrogen, the attack preferentially occurs at the C3 position.

Experimental Protocol:

-

Reagents: 2-hydroxy-6-methylpyridine, concentrated sulfuric acid (98%), fuming nitric acid.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-hydroxy-6-methylpyridine (1.0 eq) to concentrated sulfuric acid (approx. 3-4 volumes). Maintain the internal temperature below 20°C.

-

Once the addition is complete and the solid has dissolved, add fuming nitric acid (1.05 eq) dropwise, ensuring the temperature does not exceed 60°C.[3]

-

After the addition, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.[3]

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate, 2-hydroxy-6-methyl-3-nitropyridine, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.[4]

-

| Parameter | Value | Reference |

| Typical Yield | 80-90% | [3] |

| Reaction Time | 2-3 hours | [3] |

| Appearance | Yellowish solid | [5] |

| Melting Point | 222-226 °C | [6] |

Step 2: Chlorination of 2-Hydroxy-6-methyl-3-nitropyridine

The hydroxyl group of the hydroxypyridine is a poor leaving group for nucleophilic substitution. Therefore, it must be converted into a more labile group, such as a chloride, using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Reaction Scheme: (2-Hydroxy-6-methyl-3-nitropyridine) + POCl₃ → (2-Chloro-6-methyl-3-nitropyridine)

Mechanistic Discussion: The mechanism involves the initial attack of the lone pair of the pyridine nitrogen (or the hydroxyl oxygen in its pyridinone tautomeric form) on the electrophilic phosphorus atom of POCl₃. This forms a reactive intermediate which, upon rearrangement and subsequent attack by a chloride ion, results in the replacement of the hydroxyl group with a chlorine atom.

Experimental Protocol:

-

Reagents: 2-hydroxy-6-methyl-3-nitropyridine, phosphorus oxychloride (POCl₃).

-

Procedure:

-

Combine 2-hydroxy-6-methyl-3-nitropyridine (1.0 eq) and phosphorus oxychloride (3-5 eq) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. Caution: This is a highly exothermic reaction.

-

Neutralize the acidic solution with a base (e.g., solid sodium carbonate or aqueous NaOH) until the pH is ~7-8.

-

The product, 2-chloro-6-methyl-3-nitropyridine, will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization (e.g., from ethanol).

-

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [3] |

| Reaction Time | 2-4 hours | [3] |

| Appearance | Light yellow solid | [3] |

Step 3: Methoxylation via Nucleophilic Aromatic Substitution (SNAr)

This final step is the cornerstone of the synthesis, where the target molecule is formed via a nucleophilic aromatic substitution (SNAr) reaction. The chloro-substituent is displaced by a methoxide nucleophile.

Reaction Scheme: (2-Chloro-6-methyl-3-nitropyridine) + NaOCH₃ / CH₃OH → (this compound)

Mechanistic Discussion: The SNAr mechanism is facilitated by the presence of the strongly electron-withdrawing nitro group positioned ortho to the leaving group (chloride).[7] This reaction proceeds via a two-step addition-elimination pathway.

-

Addition: The nucleophile (methoxide, CH₃O⁻) attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized onto the nitro group, which is essential for stabilizing this intermediate.

-

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the final product.

While most SNAr reactions are considered stepwise, some can proceed through a concerted mechanism, though the classic Meisenheimer pathway is dominant for highly activated systems like this one.[8][9]

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol:

-

Reagents: 2-chloro-6-methyl-3-nitropyridine, sodium methoxide (solid or as a solution in methanol), anhydrous methanol.

-

Procedure:

-

Dissolve 2-chloro-6-methyl-3-nitropyridine (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Add sodium methoxide (1.1-1.2 eq) portion-wise while stirring at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the mixture to reflux (approx. 65°C) for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and reduce the volume of methanol under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Collect the solid by filtration, wash with water to remove inorganic salts, and dry under vacuum.

-

| Parameter | Value | Reference |

| Typical Yield | >90% | Adapted from[10][11] |

| Reaction Time | 1-3 hours | Adapted from[10][11] |

| Appearance | Solid | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

Safety and Handling

-

Nitration: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. All manipulations should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. The quenching of the reaction mixture on ice is highly exothermic and must be done slowly and with caution.

-

Chlorination: Phosphorus oxychloride (POCl₃) is toxic, corrosive, and reacts violently with water. It should be handled exclusively in a fume hood. The quenching step is also highly exothermic and requires careful execution.

-

Methoxylation: Sodium methoxide is corrosive and reacts with moisture. It should be handled in an inert atmosphere if possible. Methanol is flammable and toxic.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a controlled, three-stage process starting from 2-hydroxy-6-methylpyridine. This pathway, involving sequential nitration, chlorination, and nucleophilic aromatic substitution, offers excellent regiochemical control and high yields at each step. The mechanistic principles, particularly the SNAr reaction activated by the nitro group, are well-understood and provide a robust foundation for this synthesis. The detailed protocols provided herein serve as a validated guide for researchers requiring this important chemical intermediate for applications in drug discovery and materials science.

References

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC - NIH. (2022).

- Synthesis of Stage A: 2-NITRO-3-HYDROXY-6-METHYLPYRIDINE. PrepChem.com.

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters.

- Process for producing 2,3-diamino-6-methoxypyridine.

- How to prepare and use 2-Chloro-3-nitro-6-methylpyridine? - FAQ. Guidechem.

- 2-Hydroxy-6-methoxy-3-nitropyridine. Pipzine Chemicals.

- How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine - FAQ. Guidechem.

- 2-Amino-6-methoxy-3-nitropyridine synthesis. ChemicalBook.

- One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). Name of Source.

- Mechanistic studies on nucleophilic aromatic substitution reactions on...

- This compound. Benchchem.

- Nucleophilic arom

- 2-Hydroxy-6-methyl-3-nitropyridine | CAS 39745-39-6. Santa Cruz Biotechnology.

- 2-Methoxy-6-methylpyridine. Benchchem.

- 2-Hydroxy-6-methyl-3-nitropyridine | 39745-39-6. Sigma-Aldrich.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. scbt.com [scbt.com]

- 6. 2-Hydroxy-6-methyl-3-nitropyridine | 39745-39-6 [sigmaaldrich.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. communities.springernature.com [communities.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 11. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Methoxy-6-methyl-3-nitropyridine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-6-methyl-3-nitropyridine, a pivotal heterocyclic building block in modern organic and medicinal chemistry. The document delves into its physicochemical properties, details a robust synthetic protocol with mechanistic insights, and outlines methods for its spectroscopic characterization. Furthermore, it explores the compound's reactivity and highlights its significant role as a precursor in the development of novel therapeutic agents and other advanced materials. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this versatile molecule.

Introduction and Significance

This compound belongs to the nitropyridine class of compounds, which are highly valued in synthetic chemistry.[1] The pyridine ring is a "privileged structural motif" in drug design, appearing in a significant percentage of FDA-approved pharmaceuticals.[1] The specific arrangement of the methoxy, methyl, and nitro groups on the pyridine scaffold of this particular molecule imparts a unique electronic character and reactivity profile.

The electron-withdrawing nitro group significantly influences the molecule's reactivity, making it a versatile intermediate for a variety of chemical transformations.[2] This strategic functionalization allows for the subsequent introduction of other chemical moieties, making this compound a crucial starting material for constructing more complex, biologically active molecules.[1][3] Its applications span from the synthesis of potential anticancer and antiviral agents to the development of novel materials.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [4][5][6] |

| Molecular Weight | 168.15 g/mol | [4][5][6] |

| Appearance | Solid | [5] |

| CAS Number | 5467-69-6 | [4][5] |

| IUPAC Name | 6-methoxy-2-methyl-3-nitropyridine | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of synthesized compounds.

| Spectroscopy | Data | Source |

| ¹³C NMR | Available | [4] |

| GC-MS | Available | [4] |

Synthesis and Mechanistic Insights

The synthesis of substituted nitropyridines is a cornerstone of heterocyclic chemistry. A common and effective method for preparing compounds related to this topic involves the nitration of a substituted pyridine precursor.

Synthesis Protocol: Nitration of 3-Methoxy-2-methylpyridine

This protocol describes a representative synthesis of a structurally similar compound, 3-methoxy-2-methyl-6-nitropyridine, which illustrates the fundamental principles of nitrating an activated pyridine ring.[7]

Materials:

-

3-Methoxy-2-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice-water bath

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, carefully and slowly add 3 ml of fuming nitric acid to 3 ml of concentrated sulfuric acid. This exothermic reaction generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The cooling is critical to control the reaction rate and prevent undesirable side reactions.

-

Addition of the Substrate: While maintaining the cold temperature, slowly add 0.5 g of 3-methoxy-2-methylpyridine to the nitrating mixture over a period of 5 minutes.[7] The slow addition is crucial to manage the reaction's exothermicity.

-

Reaction Progression: Allow the mixture to warm to room temperature spontaneously. Following this, heat the mixture to a temperature of 55-60°C for 6 hours.[7] The heating provides the necessary activation energy to overcome the aromaticity of the pyridine ring and facilitate electrophilic aromatic substitution.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into 35 ml of ice-water.[7] This step quenches the reaction and precipitates the solid product. Stir the resulting slurry for 2 hours to ensure complete precipitation.

-

Purification: Collect the precipitate by filtration and dry it to obtain the final product, 3-methoxy-2-methyl-6-nitropyridine.[7]

Synthesis Workflow Diagram

Caption: Synthesis workflow for a nitrated methoxymethylpyridine.

Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by its functional groups. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr).

Key reaction types include:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a gateway to a wide range of derivatives, such as diamino-pyridines. This transformation is fundamental in the synthesis of many pharmaceutical intermediates.

-

Nucleophilic Aromatic Substitution: The positions ortho and para to the nitro group are susceptible to attack by nucleophiles. This allows for the displacement of leaving groups or the introduction of new functionalities.

-

Reactions of the Methyl Group: The methyl group can undergo condensation reactions, particularly with aldehydes, to form styryl derivatives.[8]

Key Reaction Pathways

Caption: Major reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Nitropyridine derivatives are crucial intermediates in the synthesis of biologically active compounds.[1] The functional handles on this compound allow for its incorporation into larger, more complex molecular architectures with therapeutic potential.

For instance, the amino-pyridine derivative, obtained via reduction of the nitro group, is a common precursor for building heterocyclic systems. A related compound, 2-amino-6-methoxy-3-nitropyridine, is a known intermediate in the synthesis of various pharmaceutical agents.[9][10][11] The subsequent derivatization of the amino and methoxy groups can lead to the generation of libraries of compounds for screening against various biological targets, including kinases, proteases, and receptors.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory or fume hood.[12][13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[12][14] It is important to avoid inhalation of dust, and contact with skin and eyes.[12][14] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[12][13][14][15]

Conclusion

This compound stands out as a highly valuable and versatile building block in synthetic chemistry. Its well-defined reactivity, governed by the interplay of its functional groups, provides chemists with a reliable platform for the synthesis of a diverse array of complex molecules. The strategic importance of this compound, particularly in the field of medicinal chemistry, is evident from its role as a precursor to numerous biologically active agents. A solid understanding of its synthesis, characterization, and reactivity is therefore essential for researchers aiming to innovate in drug discovery and materials science.

References

- Pipzine Chemicals. 2-Hydroxy-6-methoxy-3-nitropyridine.

- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- PubChem. 2-Amino-6-methoxy-3-nitropyridine.

- Fisher Scientific. SAFETY DATA SHEET.

- Synquest Labs. 2-Amino-6-methoxy-3-nitropyridine.

- Fisher Scientific. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- PrepChem.com. Synthesis of 3-methoxy-2-methyl-6-nitropyridine.

- Apollo Scientific. 2-Chloro-6-methoxy-3-nitropyridine.

- PubChem. 6-Methoxy-2-methyl-3-nitropyridine.

- CymitQuimica. 6-Methoxy-2-methyl-3-nitropyridine.

- ChemicalBook. 2-Amino-6-methoxy-3-nitropyridine synthesis.

- Guidechem. How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine.

- Sigma-Aldrich. 2-Chloro-6-methoxy-3-nitropyridine 98%.

- ChemScene. 6-Methoxy-2-methyl-3-nitropyridine.

- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.

- Smolecule. 3-Methoxy-6-methyl-2-nitropyridine.

- Benchchem. A Comparative Spectroscopic Analysis of 6-Methoxy-2-nitropyridin-3-amine and Its Isomers.

- Guidechem. How can 2-AMINO-6-METHOXY-3-Nitropyridine be applied and synthesized?.

- MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.

Sources

- 1. mdpi.com [mdpi.com]

- 2. smolecule.com [smolecule.com]

- 3. 2-Hydroxy-6-methoxy-3-nitropyridine | Chemical Properties, Uses, Safety Data & Synthesis - Reliable China Supplier [pipzine-chem.com]

- 4. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methoxy-2-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. prepchem.com [prepchem.com]

- 8. mdpi.com [mdpi.com]

- 9. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 10. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic and Structural Elucidation of 2-Methoxy-6-methyl-3-nitropyridine

Introduction

2-Methoxy-6-methyl-3-nitropyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of advanced organic materials and pharmaceutical agents.[1] The precise arrangement of its functional groups—a methoxy group, a methyl group, and a nitro group on the pyridine scaffold—imparts unique electronic and steric properties, making it a versatile precursor for developing novel compounds in drug discovery.[1] Given its role as a foundational intermediate, unambiguous structural verification and purity assessment are paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound, offering both field-proven experimental protocols and detailed interpretation of the resulting data. The synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy provides a self-validating system for its complete structural elucidation.

Molecular Structure and Isomeric Considerations

The structural identity of the target molecule is 6-Methoxy-2-methyl-3-nitropyridine according to IUPAC nomenclature.[2] Understanding this structure is the first step in predicting and interpreting its spectroscopic output.

Caption: Experimental workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. It is particularly effective for identifying the nitro (NO₂) and methoxy (C-O) groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of the ATR accessory. This technique requires minimal sample preparation and avoids complications associated with KBr pellets.

-

Background Scan: Perform a background scan with a clean ATR crystal to record the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32 scans to achieve a high signal-to-noise ratio.

IR Data Interpretation

The IR spectrum will show characteristic absorption bands corresponding to the stretching and bending vibrations of the molecule's bonds.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (in -CH₃ and -OCH₃) |

| ~1600 & ~1470 | C=C / C=N Stretch | Pyridine ring skeletal vibrations |

| 1550 - 1510 | Asymmetric N-O Stretch | Nitro group (NO₂) |

| 1360 - 1330 | Symmetric N-O Stretch | Nitro group (NO₂) |

| 1280 - 1240 | Asymmetric C-O-C Stretch | Aryl-alkyl ether (-OCH₃) |

| 1050 - 1010 | Symmetric C-O-C Stretch | Aryl-alkyl ether (-OCH₃) |

Note: The presence of strong absorption bands in the ~1530 cm⁻¹ and ~1350 cm⁻¹ regions is a definitive indicator of the nitro group. These values are consistent with those observed in other nitropyridine derivatives.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate the mass spectrum.

MS Data Interpretation

The mass spectrum will display the relative abundance of various ions.

| m/z Value | Assignment | Plausible Neutral Loss |

| 168 | [M]⁺• | Molecular Ion |

| 153 | [M - CH₃]⁺ | Loss of a methyl radical |

| 138 | [M - NO]⁺ | Loss of nitric oxide |

| 122 | [M - NO₂]⁺ | Loss of nitrogen dioxide |

| 110 | [M - CH₃ - NCO]⁺ | Subsequent fragmentation |

The molecular ion peak at m/z = 168 confirms the molecular formula C₇H₈N₂O₃ (Molecular Weight: 168.15 g/mol ). [2][4]The fragmentation pattern provides further validation of the structure.

Caption: Plausible EI-MS fragmentation pathway for this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems and chromophores.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁴ M) in a UV-transparent solvent such as ethanol or cyclohexane.

-

Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Data Acquisition: Replace the blank with the sample cuvette and scan the absorbance from approximately 200 to 400 nm.

UV-Vis Data Interpretation

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

-

π → π Transitions:* The conjugated pyridine ring will give rise to strong absorptions, typically below 300 nm. The presence of substituents will shift these bands.

-

n → π Transitions:* The nitro group and the nitrogen and oxygen heteroatoms contain non-bonding electrons. The n → π* transitions associated with the nitro group are often observed as a weaker, longer-wavelength absorption band (>300 nm).

The spectrum is expected to show at least two main absorption maxima. For comparison, related nitropyridine derivatives show absorptions in the 230-350 nm range. [5]The exact position of the absorption maxima (λ_max) is sensitive to solvent polarity.

Conclusion

The comprehensive analysis using NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and self-validating framework for the structural confirmation of this compound. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the specific substitution pattern on the pyridine ring. IR spectroscopy confirms the presence of key functional groups, most notably the nitro and methoxy moieties. Mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. Together, these techniques deliver an unambiguous and complete spectroscopic profile, ensuring the identity and quality of this important chemical intermediate for research and development applications.

References

-

Journal of Pharmaceutical and Pharmaceutical Sciences. (2021). Supplementary Information File. Available at: [Link]

- Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem., 91, 38077-38086.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. Available at: [Link]

-

Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Available at: [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

SpectraBase. (n.d.). 2-Methoxy-6-methylpyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. (n.d.). 2-Methoxy-6-methylpyridine - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite. (n.d.). 2-methoxy-3-nitropyridine (C6H6N2O3). Available at: [Link]

-

SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). Available at: [Link]

-

ResearchGate. (n.d.). UV-vis (A) and photoluminescence (B) spectra.... Available at: [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Available at: [Link]

Sources

An In-depth Technical Guide to the NMR Structural Elucidation of 2-Methoxy-6-methyl-3-nitropyridine

This guide provides a comprehensive framework for the complete Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Methoxy-6-methyl-3-nitropyridine, a key heterocyclic building block in medicinal and materials chemistry.[1][2] Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data. It details the strategic rationale behind the experimental design, from sample preparation to advanced 2D NMR techniques, ensuring a self-validating and unambiguous structural assignment.

Part 1: The Analytical Challenge: Unveiling the Structure

This compound (C₇H₈N₂O₃) is a substituted pyridine ring, a scaffold prevalent in pharmaceuticals. Its specific substitution pattern—an electron-donating methoxy group, an electron-donating methyl group, and a strongly electron-withdrawing nitro group—creates a distinct electronic environment that governs the chemical shifts and coupling constants of its constituent atoms. Accurate structural verification is paramount for its use as a synthetic intermediate.[3] This guide establishes the definitive protocol for this verification using a suite of modern NMR experiments.

Below is the chemical structure with the standard numbering convention that will be used throughout this analysis.

Caption: Structure of this compound with IUPAC numbering.

Part 2: Predictive Analysis Based on Substituent Effects

Before any experiment, a theoretical prediction of the ¹H and ¹³C NMR spectra is crucial for guiding the analysis. The chemical shifts in a pyridine ring are influenced by the electronic properties of its substituents.[4]

-

-NO₂ (Nitro group) at C3: Strongly electron-withdrawing and deshielding. It will significantly shift the resonances of nearby protons and carbons downfield (to a higher ppm).

-

-OCH₃ (Methoxy group) at C2: Electron-donating through resonance but electron-withdrawing through induction. Its net effect is shielding, particularly for ortho and para positions. It will shift affected resonances upfield (to a lower ppm).

-

-CH₃ (Methyl group) at C6: Weakly electron-donating and shielding.

Based on these principles and data from analogous substituted pyridines, we can predict the approximate chemical shifts.[5]

Table 1: Predicted ¹H and ¹³C Chemical Shifts

| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|---|

| H4 | Aromatic CH | 8.0 - 8.4 | 135 - 140 | Deshielded by the adjacent nitro group and the ring nitrogen. |

| H5 | Aromatic CH | 7.0 - 7.4 | 115 - 120 | Shielded by the para-methoxy group, deshielded by the meta-nitro group. |

| OCH₃ (H7) | Methoxy | 3.9 - 4.1 | 54 - 58 | Typical range for a methoxy group on an aromatic ring. |

| CH₃ (H8) | Methyl | 2.5 - 2.7 | 22 - 26 | Typical range for a methyl group on a pyridine ring. |

| C2 | Quaternary | - | 160 - 165 | Attached to electronegative oxygen and nitrogen; downfield shift. |

| C3 | Quaternary | - | 138 - 143 | Attached to the nitro group; significantly deshielded. |

| C4 | CH | - | 135 - 140 | Influenced by adjacent C3-NO₂ and ring nitrogen. |

| C5 | CH | - | 115 - 120 | Shielded by the ortho-methoxy group. |

| C6 | Quaternary | - | 155 - 160 | Attached to the ring nitrogen and methyl group. |

Part 3: Experimental Design and Protocols

A multi-tiered experimental approach is required for an unambiguous assignment. This workflow ensures that each piece of structural information is orthogonally validated by a subsequent experiment.

Caption: Experimental workflow from sample preparation to final structural confirmation.

Protocol 1: Standard 1D ¹H and ¹³C NMR Acquisition

This initial step provides the fundamental chemical shift and coupling constant information.

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure the solvent choice does not have peaks that overlap with expected analyte signals.[6]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into a spectrometer (≥400 MHz recommended for better signal dispersion). Lock onto the deuterium signal of the solvent and perform standard shimming procedures to optimize magnetic field homogeneity.[6]

-

¹H Acquisition: Acquire a standard ¹H spectrum with a 90° pulse. Use a relaxation delay (d1) of at least 5 seconds to ensure quantitative accuracy of the integrals.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

Protocol 2: 2D Correlation Spectroscopy (COSY, HSQC, HMBC)

These experiments are essential for unambiguously connecting the atoms within the molecule.

-

COSY (Correlation Spectroscopy):

-

Purpose: To identify protons that are spin-coupled to each other, typically through 2-3 bonds. In this molecule, it will confirm the coupling between H4 and H5.

-

Setup: Use a standard gradient-selected COSY pulse sequence (cosygpqf). Acquire at least 2 scans per increment with 256-512 increments in the indirect dimension (F1).[6]

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify which proton is directly attached to which carbon atom.

-

Setup: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (hsqcedetgpsisp2.3). This experiment will correlate the H4 signal to C4, H5 to C5, the methoxy protons to C7, and the methyl protons to C8.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is the key experiment for assigning the non-protonated quaternary carbons.

-

Setup: Use a standard gradient-selected HMBC pulse sequence (hmbcgplpndqf). Set the long-range coupling delay (typically optimized for J = 8-10 Hz) to observe 2- and 3-bond correlations.[7]

-

Part 4: Step-by-Step Spectral Interpretation and Assignment

The true power of this methodology lies in the systematic integration of data from all experiments.

-